molecular formula C14H15NO2 B6241458 rac-(3aR,4S,9bS)-8-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 1212300-23-6

rac-(3aR,4S,9bS)-8-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No. B6241458
CAS RN: 1212300-23-6
M. Wt: 229.3
InChI Key:
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Description

The compound “rac-(3aR,4S,9bS)-8-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid” is a derivative of quinoline-4-carboxylic acid . It is a complex organic compound with potential biological activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported . For instance, the compound “(3aR,4S,9bS)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid” has a molecular weight of 260.25 .

Mechanism of Action

While the exact mechanism of action for this compound is not known, some quinoline-4-carboxylic acid derivatives have shown remarkable inhibition of human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3aR,4S,9bS)-8-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-methylcyclopentanone", "ethyl acetoacetate", "piperidine", "benzaldehyde", "malonic acid", "sodium ethoxide", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethanol", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Condensation of 2-methylcyclopentanone with ethyl acetoacetate in the presence of piperidine to form 3-methyl-5-oxoheptanoic acid ethyl ester.", "Step 2: Cyclization of 3-methyl-5-oxoheptanoic acid ethyl ester with benzaldehyde in the presence of sodium ethoxide to form 8-methyl-3H-cyclopenta[c]quinoline-4-carbaldehyde.", "Step 3: Reduction of 8-methyl-3H-cyclopenta[c]quinoline-4-carbaldehyde with sodium borohydride in ethanol to form rac-(3aR,4S,9bS)-8-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-methanol.", "Step 4: Oxidation of rac-(3aR,4S,9bS)-8-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-methanol with sodium chlorite in the presence of sodium hydroxide to form rac-(3aR,4S,9bS)-8-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid.", "Step 5: Purification of rac-(3aR,4S,9bS)-8-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid by recrystallization from a mixture of diethyl ether and petroleum ether.", "Step 6: Neutralization of rac-(3aR,4S,9bS)-8-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid with sodium bicarbonate and filtration to obtain the final product." ] }

CAS RN

1212300-23-6

Product Name

rac-(3aR,4S,9bS)-8-methyl-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid

Molecular Formula

C14H15NO2

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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